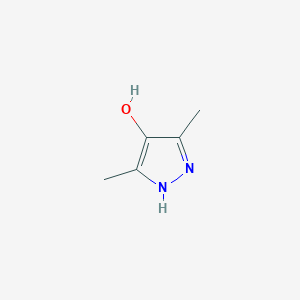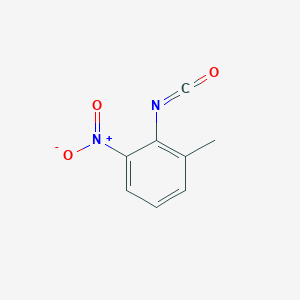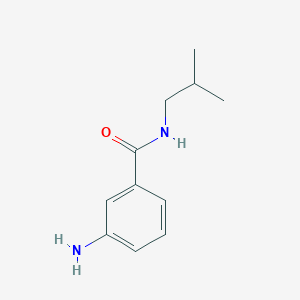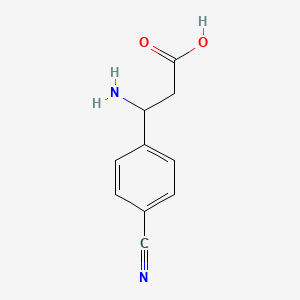
3,5-dimethyl-1H-pyrazol-4-ol
Descripción general
Descripción
3,5-Dimethyl-1H-pyrazol-4-ol is an organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. This compound has been extensively studied in recent years due to its unique properties and potential applications in the fields of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Bipyrazolic-type Organic Compounds : A study conducted a theoretical analysis using density functional theory (DFT) on bipyrazolic-type organic compounds, including derivatives of 3,5-dimethyl-1H-pyrazol-4-ol, to understand their efficiency as corrosion inhibitors. The study found correlations between certain parameters like EHOMO, ELUMO, gap energy, and electronegativity with the efficiencies of these compounds as corrosion inhibitors (Wang et al., 2006).
Catalytic Applications
- Catalytic Oxidative Activities : Research on N-donor tripodal pyrazolyl ligands, which include this compound derivatives, demonstrated their efficiency in catalytic oxidative activities. This study revealed the influence of the length of the lateral chain and the nature of copper (II) salts on the oxidation reaction rate (Kodadi et al., 2008).
Antioxidant Activity
- Free-radical Scavenging Capacity : A study synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, testing their in vitro antioxidant activities using DPPH as a free radical scavenging reagent. Some compounds showed significant radical scavenging capacity and antioxidant activity (Karrouchi et al., 2019).
Synthesis Mechanism
- Infrared Spectroscopy and SIMPLISMA Algorithm : The synthesis mechanism of 4-amino-3,5-dimethyl pyrazole was investigated using in situ ATR-FTIR and the SIMPLISMA algorithm. This method provided insights into the synthesis mechanism based on spectral and concentration profiles of reactants, intermediates, and the product (Gao et al., 2016).
Photocleavage Activity
- DNA Photocleavage Study : Research on 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles demonstrated their potential in DNA photocleavage activity. Some compounds with specific substituents displayed significant photocleavage activity (Sharma et al., 2020).
Mecanismo De Acción
Target of Action
3,5-Dimethyl-1H-pyrazol-4-ol is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These organisms can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
A molecular simulation study has shown that it has a desirable fitting pattern in theLmPTR1 pocket (active site) of Leishmania aethiopica, characterized by lower binding free energy . This interaction results in potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that the compound inhibits the activity ofammonia monooxygenase enzyme (AMO) , which is involved in the first step of NH4+ oxidation . This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that this compound may also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . In vitro, the compound displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/clothing/eye protection/face protection and to wash face, hands, and any exposed skin thoroughly after handling .
Direcciones Futuras
Future research on 3,5-dimethyl-1H-pyrazol-4-ol could focus on its potential applications in various fields. For instance, it could be used in the synthesis of new bipyrazolic-type organic compounds . Additionally, given its wide range of biological activities, further studies could explore its potential as a therapeutic agent .
Análisis Bioquímico
Biochemical Properties
3,5-Dimethyl-1H-pyrazol-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity . Additionally, this compound can act as a ligand, forming complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression, leading to changes in the levels of various proteins involved in cellular metabolism . For example, in certain cancer cell lines, this compound has been shown to induce apoptosis through the activation of p53-mediated pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect the enzyme’s function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of metabolites in the cell . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing various cytoplasmic processes .
Propiedades
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUDADWQSSNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394268 | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2820-38-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-4-HYDROXYPYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)







